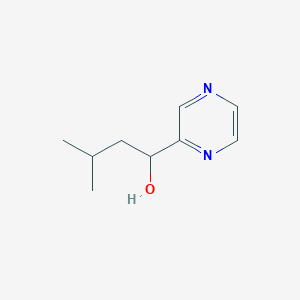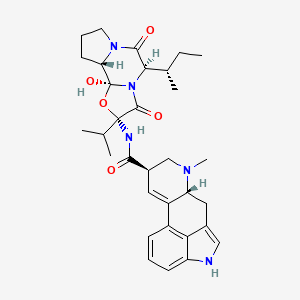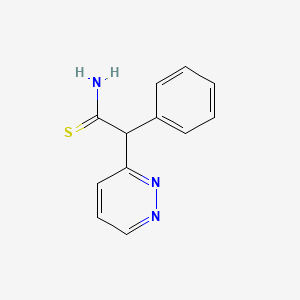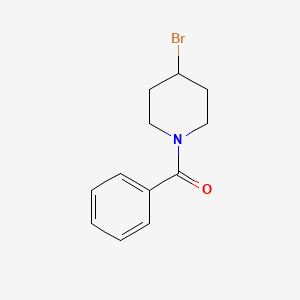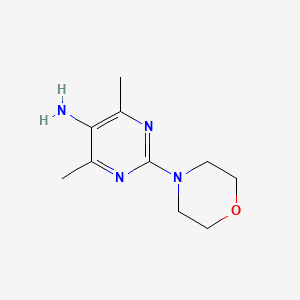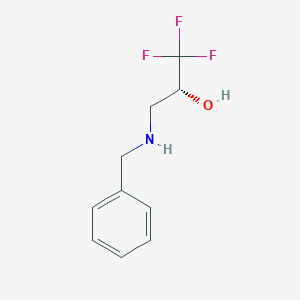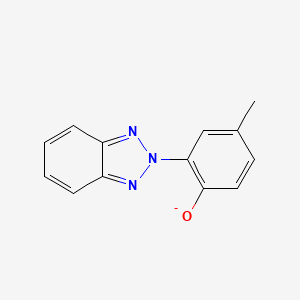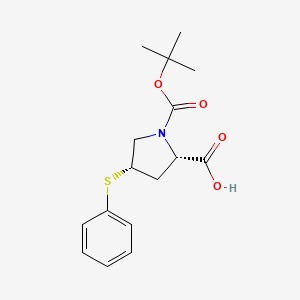
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is a chiral compound used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylthio group. This compound is often employed as a building block in the synthesis of more complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Addition of the Phenylthio Group: The phenylthio group is added via a nucleophilic substitution reaction using a phenylthiol reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Alcohols: from reduction.
Amines: from deprotection of the tert-butoxycarbonyl group.
科学研究应用
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other sites. The phenylthio group can participate in redox reactions, influencing the compound’s overall reactivity.
相似化合物的比较
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethylthio)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The phenylthio group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid provides unique reactivity compared to methylthio or ethylthio analogs. The aromatic ring in the phenylthio group can participate in π-π interactions and redox reactions, offering distinct chemical properties.
属性
分子式 |
C16H21NO4S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4S/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |
InChI 键 |
CFOPWPUEKDDDFO-STQMWFEESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B8610973.png)
![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)
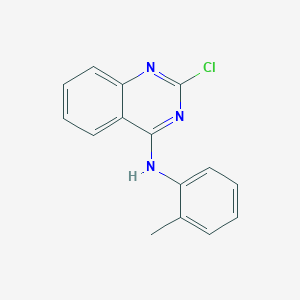
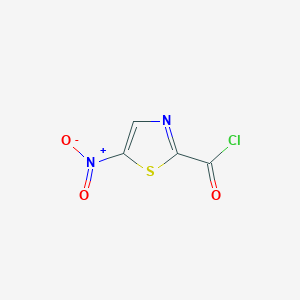
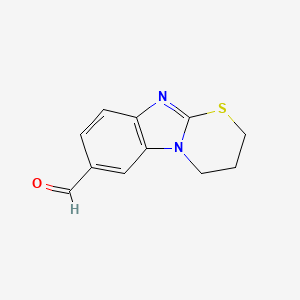
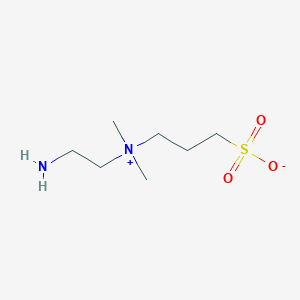
![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)
